4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an amino group, a chlorophenyl group, and a thiol group attached to the triazole ring
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is the Src family of protein tyrosine kinases . This family of enzymes plays a crucial role in cellular proliferation, survival, and differentiation .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It inhibits the activation of these kinases, thereby preventing the phosphorylation of downstream proteins and disrupting the signaling pathways that they regulate .
Biochemical Pathways
The inhibition of Src family kinases by this compound affects multiple biochemical pathways. For instance, it has been shown to inhibit the activation of focal adhesion kinase, a key player in cell migration . Additionally, it has been found to inhibit the tyrosine phosphorylation of villin, an actin-binding protein, thereby affecting cell motility .
Result of Action
The inhibition of Src family kinases by this compound can lead to a variety of cellular effects. For example, it can inhibit cell migration by preventing the activation of focal adhesion kinase . It can also affect cell motility by inhibiting the tyrosine phosphorylation of villin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be influenced by the presence of other molecules in the cellular environment that compete for binding to the same targets . Additionally, the compound’s stability can be affected by factors such as pH and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazole derivatives, imidazole derivatives, and other triazole derivatives
Uniqueness: The presence of the chlorophenyl and thiol groups imparts unique chemical and biological properties, making it distinct from other triazole derivatives.
Properties
IUPAC Name |
4-amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKJAIJYUZQJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351026 | |
Record name | 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68468-95-1 | |
Record name | 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and how is it characterized?
A1: this compound is an organic compound with the molecular formula C8H7ClN4S []. Its structure consists of a 1,2,4-triazole ring substituted with an amino group at position 4, a 4-chlorophenyl group at position 5, and a thiol group at position 3.
Q2: Has the crystal structure of this compound been determined, and what insights does it offer?
A2: Yes, the crystal structure of this compound has been successfully determined using X-ray diffraction analysis []. The compound crystallizes in the triclinic space group P-1, with specific lattice parameters determined from the analysis [].
Q3: What synthetic routes are available for preparing this compound?
A3: One established method for synthesizing this compound involves a two-step reaction sequence [].
- Step 2: The synthesized this compound can be further derivatized. For instance, it readily reacts with various aromatic aldehydes in the presence of dry benzene to produce Schiff bases. These Schiff bases can undergo further modifications, broadening the scope for generating a diverse range of compounds with potentially distinct properties [].
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